REACTION_CXSMILES
|
[Cl-].[Cl:2][C:3]1[NH2+:4][S:5][S:6][C:7]=1[Cl:8].[Cl:9][C:10]1[CH:16]=[C:15]([Cl:17])[CH:14]=[CH:13][C:11]=1[NH2:12]>>[Cl-:2].[Cl:2][C:3]1[NH2+:4][S:5][S:6][C:7]=1[Cl:8].[Cl:2][C:3]1[C:7](=[N:12][C:11]2[CH:13]=[CH:14][C:15]([Cl:17])=[CH:16][C:10]=2[Cl:9])[S:6][S:5][N:4]=1 |f:0.1,3.4|
|
Name
|
|
Quantity
|
13.4 g
|
Type
|
reactant
|
Smiles
|
[Cl-].ClC=1[NH2+]SSC1Cl
|
Name
|
|
Quantity
|
10.43 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(N)C=CC(=C1)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
[Cl-].ClC=1[NH2+]SSC1Cl
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NSSC1=NC1=C(C=C(C=C1)Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.66 g | |
YIELD: CALCULATEDPERCENTYIELD | 216.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl-].[Cl:2][C:3]1[NH2+:4][S:5][S:6][C:7]=1[Cl:8].[Cl:9][C:10]1[CH:16]=[C:15]([Cl:17])[CH:14]=[CH:13][C:11]=1[NH2:12]>>[Cl-:2].[Cl:2][C:3]1[NH2+:4][S:5][S:6][C:7]=1[Cl:8].[Cl:2][C:3]1[C:7](=[N:12][C:11]2[CH:13]=[CH:14][C:15]([Cl:17])=[CH:16][C:10]=2[Cl:9])[S:6][S:5][N:4]=1 |f:0.1,3.4|
|
Name
|
|
Quantity
|
13.4 g
|
Type
|
reactant
|
Smiles
|
[Cl-].ClC=1[NH2+]SSC1Cl
|
Name
|
|
Quantity
|
10.43 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(N)C=CC(=C1)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
[Cl-].ClC=1[NH2+]SSC1Cl
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NSSC1=NC1=C(C=C(C=C1)Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.66 g | |
YIELD: CALCULATEDPERCENTYIELD | 216.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |